molecular formula C13H17NO3 B1315971 tert-Butyl (4-acetylphenyl)carbamate CAS No. 232597-42-1

tert-Butyl (4-acetylphenyl)carbamate

Cat. No. B1315971
M. Wt: 235.28 g/mol
InChI Key: IVUDQEZQKBKXCS-UHFFFAOYSA-N
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Description

“tert-Butyl (4-acetylphenyl)carbamate” is a chemical compound with the molecular formula C13H17NO3 . It is used in research and has been involved in various chemical reactions .


Synthesis Analysis

The synthesis of “tert-Butyl (4-acetylphenyl)carbamate” has been carried out by blending N-(t-Boc)thioacetamide with various aminoesters, in the presence of NEt3 and natural phosphate (NP) . The residue was purified by flash column chromatography with petroleum ether/ethyl acetate (1/1, v/v) to afford tert-butyl N-(4-acetylphenyl)carbamate .


Molecular Structure Analysis

The molecular structure of “tert-Butyl (4-acetylphenyl)carbamate” is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of the compound is 235.28 g/mol .


Chemical Reactions Analysis

“tert-Butyl (4-acetylphenyl)carbamate” has been involved in palladium-catalyzed cross-coupling reactions with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) .


Physical And Chemical Properties Analysis

The physicochemical properties of “tert-Butyl (4-acetylphenyl)carbamate” include a high GI absorption, BBB permeant, and it is not a P-gp substrate . The compound has a lipophilicity Log Po/w (iLOGP) of 2.63 . The water solubility of the compound is 0.305 mg/ml; 0.0013 mol/l .

Scientific Research Applications

Novel Reductions and Syntheses

  • Reduction of Perfluoroalkyl Ketones : The compound has been investigated in the context of novel reduction reactions, such as the unexpected reduction of perfluoroalkyl ketones using lithium alkoxides. This research highlights the compound's role in producing unique reduction products under specific conditions, demonstrating its utility in synthetic organic chemistry Sokeirik et al., 2006.

Synthesis of Bioactive Molecules

  • Protected β-d-2-deoxyribosylamine Analogues : The compound serves as an important intermediate for synthesizing protected analogues of β-d-2-deoxyribosylamine, crucial for the enantioselective synthesis of carbocyclic 2'-deoxyribonucleotides. Its role in such syntheses underscores its importance in the development of nucleoside analogues and pharmaceuticals Ober et al., 2004.

Material Science and Chemical Sensing

  • Halogen and Hydrogen Bonding in Crystal Structures : Research into carbamate derivatives, including tert-butyl (4-acetylphenyl)carbamate, has provided insights into the role of halogen and hydrogen bonding in crystal structures. These studies are significant for understanding molecular interactions and designing new materials with tailored properties Baillargeon et al., 2017.

Chemical Synthesis Techniques

  • Rhodium-Catalyzed Enantioselective Additions : The compound has been utilized in rhodium-catalyzed enantioselective addition reactions, demonstrating its versatility in synthetic methodologies for producing chiral compounds. Such reactions are pivotal in the synthesis of complex organic molecules with high stereoselectivity Storgaard & Ellman, 2009.

Environmental and Analytical Applications

  • Detection of Genotoxic Impurities : The compound has been the subject of analytical studies aimed at detecting genotoxic impurities in pharmaceutical substances. Such research is vital for ensuring the safety and efficacy of pharmaceutical compounds Puppala et al., 2022.

Future Directions

The future directions for “tert-Butyl (4-acetylphenyl)carbamate” could involve its use in the synthesis of enantiopure organochalcogenane precursors, which could be applied as advanced synthetic intermediates of organotelluranes and organoselenanes .

properties

IUPAC Name

tert-butyl N-(4-acetylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-9(15)10-5-7-11(8-6-10)14-12(16)17-13(2,3)4/h5-8H,1-4H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUDQEZQKBKXCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50572126
Record name tert-Butyl (4-acetylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (4-acetylphenyl)carbamate

CAS RN

232597-42-1
Record name tert-Butyl (4-acetylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
U Streit, F Birbaum, A Quattropani… - The Journal of organic …, 2013 - ACS Publications
In this work, we report on a new intramolecular para cycloaddition of arenes with allenes, yielding attractive rigid scaffolds bearing several reactive functionalities to build in further …
Number of citations: 33 pubs.acs.org
R Mittal, A Mishra, SK Awasthi - Synthesis, 2020 - thieme-connect.com
Sulfonated reduced graphene oxide (SrGO) has displayed great potential as a solid acid catalyst due to its efficiency, cost-effectiveness, and reliability. In this study, SrGO was …
Number of citations: 7 www.thieme-connect.com
EN Bess - 2015 - search.proquest.com
Selectivity in chemical reactions is a matter of distinguishing between pathways of little energetic difference. From reactions affording no selectivity in product formation to those …
Number of citations: 3 search.proquest.com
L Allott, D Brickute, C Chen, M Braga, C Barnes… - EJNMMI …, 2020 - Springer
Background Glycogen is a multibranched polysaccharide of glucose produced by cells to store energy and plays a key role in cancer. A previously reported fluorescent probe (CDg4) …
Number of citations: 10 link.springer.com
EY Zhou - 2020 - ideals.illinois.edu
Molecular imaging is a rapidly expanding and highly interdisciplinary field which strives to visualize and (ideally) quantify chemical and biological processes in living systems. …
Number of citations: 0 www.ideals.illinois.edu
EY Zhou, HJ Knox, CJ Reinhardt… - Journal of the …, 2018 - ACS Publications
Photoacoustic (PA) tomography is a noninvasive technology that utilizes near-infrared (NIR) excitation and ultrasonic detection to image biological tissue at centimeter depths. While …
Number of citations: 140 pubs.acs.org
K Suta, M Turks - ACS omega, 2018 - ACS Publications
The use of liquid sulfur dioxide as a reaction solvent to promote chemical transformations of alkynes has been explored. First, a combination of liquid SO 2 and In(OTf) 3 or Hf(OTf) 4 as …
Number of citations: 14 pubs.acs.org
SD Nielsen, G Smith, M Begtrup, JL Kristensen - 2010 - Wiley Online Library
A fluorous‐tagged ammonia equivalent for the Cu‐catalyzed amination of aryl iodides is described in which N‐Boc‐protected anilines are produced in high overall yield and purity. All …
AK Yadav, RT Hernandez, J Chan - Methods in Enzymology, 2021 - Elsevier
In this chapter, we describe a generalizable strategy to obtain a high PA output platform that is optimized for ratiometric imaging. Our approach entails conformationally restricting …
Number of citations: 6 www.sciencedirect.com
EY Zhou, HJ Knox, CJ Reinhardt, G Partipilo… - Methods in …, 2020 - Elsevier
In this chapter, we motivate the need for photoactivatable NO donor molecules and give a brief survey of the existing chemical tools in the field. We then provide detailed protocols for …
Number of citations: 2 www.sciencedirect.com

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